molecular formula C15H13ClF3N3O2 B2486157 N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1251594-13-4

N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No. B2486157
CAS RN: 1251594-13-4
M. Wt: 359.73
InChI Key: JMHWAQBPGSRXJG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis approaches for compounds similar to N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide often involve complex chemical reactions that yield various structural analogs. These methods can include direct fluorination, condensation reactions, and modifications of molecular subunits to achieve desired functional groups and structural characteristics (Banks, Besheesh, & Tsiliopoulos, 1996).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide and their analogs has been extensively studied using various techniques, including X-ray diffraction and NMR spectroscopy. These studies reveal intricate details about the molecular conformation, bond lengths, angles, and the overall 3D arrangement of atoms, contributing to our understanding of their chemical behavior and reactivity (Peterson et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide and its derivatives can vary widely, encompassing a range of substitution reactions, addition reactions, and more. These reactions not only highlight the compound's reactivity but also its potential utility in synthesizing a wide array of chemical entities with varied biological and chemical properties (Samaritoni, Babcock, Schlenz, & Johnson, 1999).

Physical Properties Analysis

The physical properties of these compounds, including melting points, boiling points, solubility in various solvents, and crystalline forms, are crucial for understanding their behavior in different chemical and physical contexts. Such properties are often determined through analytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) (Duran & Canbaz, 2013).

Chemical Properties Analysis

Chemical properties, including acidity (pKa values), reactivity towards various chemical reagents, and stability under different conditions, are essential for predicting how these compounds will behave in synthetic routes or potential applications. Studies often employ spectroscopic methods to elucidate these properties, providing insights into the electronic structure and chemical behavior of the compound (Kobayashi, Iitsuka, Morikawa, & Konishi, 2007).

Scientific Research Applications

Radioligand Imaging Applications : A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, related to the compound , has been reported as selective ligands of the translocator protein (18 kDa). These compounds, including DPA-714 designed with a fluorine atom, allow for in vivo imaging using positron emission tomography (PET) due to their ability to be labeled with fluorine-18. This highlights their potential in radioligand imaging for medical diagnostics and research into various diseases (Dollé et al., 2008).

Antimicrobial Activity : Research into the antimicrobial activity of novel heterocyclic compounds having a sulphamido moiety, which can be structurally related to the compound , has demonstrated the potential for these chemicals in combating microbial infections. The study shows that the design and synthesis of these compounds can lead to significant antibacterial and antifungal activities, suggesting a promising avenue for the development of new antimicrobial agents (Nunna et al., 2014).

Herbicide Research : The compound has structural similarities to chloroacetanilide herbicides, whose metabolism and mode of action have been extensively studied. For example, research on acetochlor and other chloroacetanilide herbicides in human and rat liver microsomes explores their potential carcinogenicity and the complex metabolic pathways involved. This research is crucial for understanding the environmental and health impacts of such herbicides and for the development of safer agricultural chemicals (Coleman et al., 2000).

Chemical Synthesis and Characterization : Studies on the synthesis, characterization, and evaluation of various N-substituted acetamide derivatives for their pharmacological activities, such as anticonvulsant properties, highlight the broader applicability of these compounds in medicinal chemistry. These derivatives are synthesized through targeted chemical reactions and tested for their efficacy, demonstrating the compound's relevance in the synthesis of potential therapeutic agents (Severina et al., 2020).

Structural Analysis for Drug Design : Detailed structural analysis of related compounds, focusing on their crystalline forms and intermolecular interactions, aids in the design of drugs with improved efficacy and reduced side effects. This research is fundamental in pharmaceutical sciences for the rational design of new drugs based on the structural and electronic characteristics of compounds like N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide (Boechat et al., 2011).

properties

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF3N3O2/c1-8-9(2)20-7-22(14(8)24)6-13(23)21-12-4-3-10(16)5-11(12)15(17,18)19/h3-5,7H,6H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHWAQBPGSRXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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